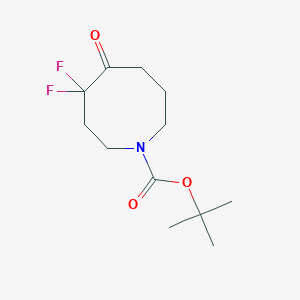

Tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

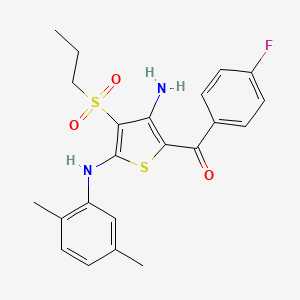

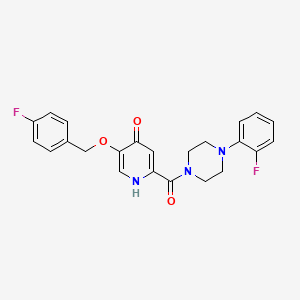

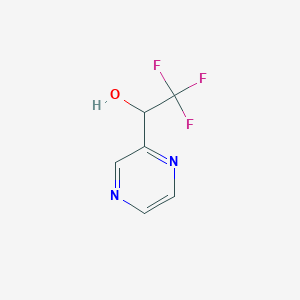

Tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate is a chemical compound with the molecular formula C12H19F2NO3 . It has a molecular weight of 263.28 .

Molecular Structure Analysis

The InChI code for Tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate is 1S/C12H19F2NO3/c1-11(2,3)18-10(17)15-7-4-5-9(16)12(13,14)6-8-15/h4-8H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The boiling point of Tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate is predicted to be 312.6±42.0 °C . Its density is predicted to be 1.16±0.1 g/cm3 at 20 °C and 760 Torr . The pKa is predicted to be -3.75±0.40 .Aplicaciones Científicas De Investigación

Copper-Catalyzed Oxidative Trifluoromethylation The copper-catalyzed oxidative trifluoromethylation of heteroarenes, employing tert-butyl peroxides, demonstrates the utility of tert-butyl compounds in facilitating direct C-H activation processes. This method has relevance in synthesizing trifluoromethylated heteroarenes, crucial in pharmaceuticals and agrochemicals, showcasing the potential application of tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate in similar reactions (Chu & Qing, 2012).

Malonyl-CoA Decarboxylase Inhibition Research on malonyl-CoA decarboxylase inhibitors, for cardioprotective agents, identifies tert-butyl compounds as powerful stimulants of glucose oxidation in rat hearts. This suggests a potential application of tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate in developing treatments for ischemic heart diseases (Cheng et al., 2006).

Synthetic Organic Chemistry Tert-butyl phenylazocarboxylates serve as versatile building blocks in synthetic organic chemistry, highlighting the adaptability of tert-butyl compounds like tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate for nucleophilic substitutions and radical reactions (Jasch, Höfling, & Heinrich, 2012).

Chiral Auxiliary Applications The synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate demonstrates its use as a chiral auxiliary and a chiral Aib building block in peptide synthesis. This indicates the broader utility of tert-butyl derivatives in enantioselective synthesis, possibly including tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate (Studer, Hintermann, & Seebach, 1995).

Intramolecular Defluorinative Cyclization The novel synthesis of difluoromethylated quinazolic acid derivatives via intramolecular defluorinative cyclization showcases the potential of tert-butyl compounds in facilitating unique synthetic pathways, hinting at the versatility of tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate in organic synthesis (Hao et al., 2000).

Safety and Hazards

The safety information available indicates that Tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Propiedades

IUPAC Name |

tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F2NO3/c1-11(2,3)18-10(17)15-7-4-5-9(16)12(13,14)6-8-15/h4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLMDOHIIBKLEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(=O)C(CC1)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-((3,4-Dimethylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2892933.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2892941.png)

![3,5-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2892944.png)

![1-(4-Bromophenyl)-4-[(2-chlorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2892946.png)

![Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate dihydrochloride](/img/structure/B2892949.png)